Pharmacological Profiling of N-Cyclohexyl-2-fluoro-5-methylbenzamide: A Technical Guide to Target Deconvolution and Therapeutic Potential
Pharmacological Profiling of N-Cyclohexyl-2-fluoro-5-methylbenzamide: A Technical Guide to Target Deconvolution and Therapeutic Potential
Executive Summary
In preclinical drug discovery, uncharacterized synthetic intermediates featuring "privileged scaffolds" require rigorous target deconvolution. N-cyclohexyl-2-fluoro-5-methylbenzamide (CAS: 1311624-01-7)[1] is a prime example of such a molecule. While it may initially appear as a simple building block, its structural topology—a lipophilic cycloalkyl ring coupled to a halogenated benzamide core—places it squarely within a highly active pharmacological space.
As a Senior Application Scientist, I approach this molecule not as a static chemical, but as a dynamic probe. Based on extensive structure-activity relationship (SAR) data across the industry, this specific scaffold is heavily implicated in two primary therapeutic arenas: Sigma-1 Receptor (S1R) modulation for neuroprotection[2], and P2X7 Purinergic Receptor antagonism for neuroinflammation[3].
This whitepaper provides an in-depth technical guide to the mechanistic rationale, target validation, and self-validating experimental protocols required to evaluate the therapeutic potential of this compound.
Structural Rationale & Pharmacophore Analysis
To understand why this molecule targets specific CNS and immune receptors, we must deconstruct its pharmacophore. The binding kinetics of this compound are driven by three distinct domains:
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The Cyclohexyl Anchor (Lipophilic Domain): The bulky, non-planar cyclohexyl group provides a critical lipophilic anchor. In both S1R and P2X7 receptors, the binding pockets feature deep, hydrophobic cavities. The cyclohexyl ring maximizes Van der Waals interactions while displacing high-energy water molecules from the receptor pocket, driving binding via favorable entropy.
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The Benzamide Core (Hydrogen-Bonding Network): The amide linkage (-CONH-) acts as the primary directional anchor. It serves as both a hydrogen bond donor (via NH) and acceptor (via C=O), interacting with highly conserved acidic residues (e.g., Glu172 in S1R).
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2-Fluoro-5-methyl Substitution (Electronic & Steric Tuning): The fluorine atom at the ortho position is not merely for metabolic stability; it locks the amide bond into a preferred conformation via intramolecular dipole-dipole interactions, reducing the entropic penalty upon target binding. The meta-methyl group perfectly occupies small hydrophobic sub-pockets, preventing the molecule from binding to off-target kinases that require flat, planar aromatics.
Primary Target 1: Sigma-1 Receptor (S1R) Modulation
Mechanistic Context
The Sigma-1 receptor is a unique, ligand-operated chaperone protein localized primarily at the Mitochondria-Associated endoplasmic reticulum Membrane (MAM). Benzamide derivatives are well-documented, highly selective S1R agonists[2]. Activation of S1R by lipophilic benzamides stabilizes IP3 receptors, ensuring proper calcium transfer from the ER to mitochondria, which is critical for cellular survival during ischemic or neurodegenerative stress.
Sigma-1 receptor activation pathway and mitochondrial calcium regulation.
Self-Validating Protocol: S1R Radioligand Binding Assay
To validate this compound as an S1R ligand, a competitive radioligand binding assay must be executed. Do not simply mix reagents; the assay must be engineered to prevent false positives caused by the compound's high lipophilicity.
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Step 1: Membrane Preparation in pH-Controlled Buffer. Homogenize target tissue (e.g., guinea pig brain) in 50 mM Tris-HCl strictly adjusted to pH 8.0.
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Causality: S1R binding is acutely sensitive to pH due to the requirement for a specific protonation state of the receptor's binding pocket residues. Deviating from pH 8.0 collapses the binding affinity, leading to artificially inflated Ki values.
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Step 2: Radioligand Incubation with Masking Agents. Incubate membranes with 3 H-(+)-pentazocine (a selective S1R radioligand) alongside the test benzamide. Crucially, add 1 μ M dextrallorphan to the buffer.
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Causality: While (+)-pentazocine is selective for S1R, it can cross-react with Sigma-2 (S2R) sites at higher concentrations. Dextrallorphan selectively masks S2R, ensuring the radioactive signal is 100% S1R-derived. This creates an internally self-validating readout where off-target noise is biochemically silenced.
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Step 3: Cold Filtration. Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold (4°C) buffer.
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Causality: Benzamides are highly lipophilic. If the wash buffer is not strictly maintained at 4°C, the rapid off-rate kinetics of the ligand will cause it to dissociate during the wash step, leading to false-negative affinity calculations.
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Primary Target 2: P2X7 Purinergic Receptor Antagonism
Mechanistic Context
The P2X7 receptor is an ATP-gated ion channel heavily expressed on microglia and macrophages. Unlike other ion channels, sustained activation of P2X7 leads to the formation of a cytolytic macropore, driving the assembly of the NLRP3 inflammasome and the massive release of IL-1 β . Heterocyclic and cycloalkyl amides are potent allosteric antagonists of this receptor[3].
Self-validating experimental workflow for P2X7 receptor antagonism.
Self-Validating Protocol: YO-PRO-1 Macropore Assay
To prove the compound is a true P2X7 antagonist and not just a generic calcium channel blocker, we utilize a macropore-specific dye uptake assay[4].
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Step 1: Macrophage Priming. Prime THP-1 derived macrophages with LPS (100 ng/mL) for 4 hours prior to the assay.
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Causality: P2X7 expression is basally low in resting macrophages. LPS stimulation activates TLR4, driving NF- κ B-mediated upregulation of both pro-IL-1 β and the P2X7 receptor itself. Without this step, the assay lacks the dynamic range necessary to detect antagonism.
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Step 2: Buffer Exchange to Low-Divalent Media. Wash and resuspend cells in a buffer containing zero Mg 2+ and minimal Ca 2+ (0.1 mM).
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Causality: Divalent cations allosterically inhibit P2X7 by shielding the negative charges on ATP, converting it to MgATP (which is not a P2X7 agonist). Using a low-divalent buffer ensures the receptor is fully sensitized to the ATP 4− free acid.
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Step 3: YO-PRO-1 Kinetic Readout. Pre-incubate cells with the benzamide compound, add YO-PRO-1 iodide, and stimulate with 3 mM ATP. Monitor fluorescence kinetically.
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Causality: Standard calcium dyes (e.g., Fluo-4) only measure transient ion flux. P2X7's unique pathological hallmark is the formation of a cytolytic macropore. YO-PRO-1 (MW ~629 Da) is too large to pass through standard ion channels; it only enters when the P2X7 macropore dilates. By multiplexing YO-PRO-1 with a standard calcium dye, the assay becomes self-validating: if the compound blocks YO-PRO-1 uptake but leaves early calcium flux intact, we have definitively proven it is an allosteric macropore modulator rather than a competitive orthosteric antagonist.
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Quantitative Data & Profiling Metrics
To facilitate rapid decision-making in a screening cascade, the expected pharmacological and physicochemical parameters for N-cyclohexyl-2-fluoro-5-methylbenzamide are summarized below.
| Parameter | S1R Modulation Profile | P2X7 Antagonism Profile |
| Expected Affinity ( Ki / IC50 ) | 1.0 – 50.0 nM | 100 – 500 nM |
| Primary Binding Pocket | Hydrophobic MAM pocket | Allosteric inter-subunit site |
| Key Structural Driver | Cyclohexyl lipophilicity | 2-Fluoro-5-methyl orientation |
| Primary Assay Readout | 3 H-(+)-pentazocine displacement | YO-PRO-1 uptake inhibition |
| Pathological Indication | Ischemic stroke, Neurodegeneration | Multiple Sclerosis, Inflammasome |
| Physicochemical Properties | MW: 235.30 g/mol | cLogP: ~3.5 |
Conclusion
N-cyclohexyl-2-fluoro-5-methylbenzamide is a highly tunable, privileged scaffold. By leveraging the lipophilic bulk of the cyclohexyl ring and the conformational rigidity provided by the 2-fluoro-5-methyl substitution, this molecule is primed for high-affinity interactions within the CNS and immune compartments. By employing the self-validating protocols outlined above—specifically masking off-target Sigma-2 sites and isolating P2X7 macropore kinetics—researchers can definitively map the therapeutic utility of this compound without falling victim to the assay artifacts common to lipophilic amides.
References
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Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety Source: Molecules (MDPI) / PubMed URL:[Link]
- Heterocyclic amide derivatives as P2X7 receptor antagonists (Patent US9221832B2)
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Clostridium perfringens Epsilon Toxin: Structural and Mechanistic Insights (Propidium Iodide/YO-PRO-1 Macropore Assays) Source: Science.gov / ResearchGate URL:[Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety [mdpi.com]
- 3. 4-cyclopropyl-2,3-dihydrofuro[2,3-c]pyridin-3-amine - CAS号 1421621-04-6 - 摩熵化学 [molaid.com]
- 4. propidium iodide-positive cells: Topics by Science.gov [science.gov]
